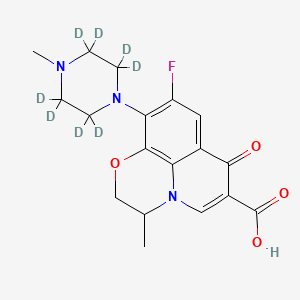

Ofloxacin-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

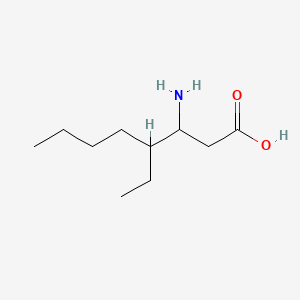

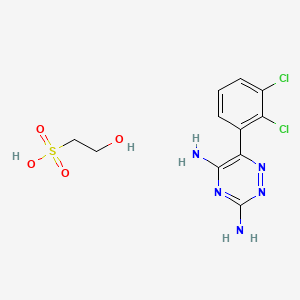

Ofloxacin-d8 is a deuterium-labeled version of Ofloxacin . Ofloxacin is a quinolone/fluoroquinolone antibiotic . Its primary mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme that allows the untwisting required to replicate one DNA double helix into two .

Synthesis Analysis

The synthesis of Ofloxacin involves a chiral Brønsted acid-catalyzed transfer hydrogenation . The key step in the small-scale synthesis of Ofloxacin is the first step, a chiral Brønsted acid-catalyzed transfer hydrogenation in which the hydride source is the dihydropyridine .Molecular Structure Analysis

The molecular formula of Ofloxacin-d8 is C18H12D8FN3O4 . It is an off-white to pale yellow crystalline powder . The molecule exists as a zwitterion at the pH conditions in the small intestine .Chemical Reactions Analysis

A Raman spectroscopy method can quickly and accurately measure the concentration of Ofloxacin in solution . This method has the advantages of accuracy and rapidity over traditional detection methods .Physical And Chemical Properties Analysis

Ofloxacin shows excellent physicochemical and mechanical properties . The treated powder showed repose angle 39°, bulk density 0.282 g/cm3, tap density 0.319 g/cm3, Hausner ratio 1.13, Carr’s index 11.6%, compact hardness 5–6.45 kg, porosity 13–6.38%, and elastic recovery 4.5–8.8% .Scientific Research Applications

Treatment of Pulmonary Tuberculosis : Ofloxacin has been used in the treatment of chronic cavitary lung tuberculosis, showing a decrease in tubercle bacilli in sputum and negative conversion in some patients (Tsukamura et al., 2015).

Electroanalytical Determination in Urine Samples : Ofloxacin has been involved in the development of an electroanalytical method for its detection in human urine samples, employing hexagonal-shaped Zn-Co3O4 as an effective electrocatalyst (Manjula et al., 2021).

Antimicrobial Activity and Pharmacology : Ofloxacin's primary mechanism is the inhibition of bacterial DNA gyrase, effective against aerobic Gram-negative and Gram-positive bacteria, with oral and intravenous administration options (Todd & Faulds, 1991).

Physicochemical and Thermal Properties Evaluation : The impact of the Biofield Energy Healing Treatment on the physicochemical and thermal properties of ofloxacin has been studied, indicating potential changes in solubility, bioavailability, and thermal stability (Branton et al., 2018).

Cytogenetic Alterations in Human Lymphocyte Cultures : The cytotoxic and genotoxic potentials of Ofloxacin on human peripheral blood lymphocytes have been investigated, highlighting its cytotoxic and genostatic effects at higher concentrations (Şekeroğlu et al., 2017).

Treatment of Wound Infections : Ofloxacin has been shown to be highly effective in the treatment of wound infections, including soft tissue, traumatic, and postoperative wound infections (Roekaerts & Deleers, 1986).

Chemiluminescence Methods for Determination : Different chemiluminescence detection methods for the determination of ofloxacin have been compared, showing its potential for the treatment of respiratory tract, urinary tract, and tissue-based infections (Francis & Adcock, 2005).

Antibacterial Activity Comparison : The antibacterial activity of ofloxacin has been compared with other 4-quinolone derivatives, showing excellent activity against Enterobacteriaceae and Pseudomonas aeruginosa (Chantot & Bryskier, 1985).

Monotherapy for Microbial Keratitis : A study compared ofloxacin monotherapy with conventional dual therapy for the treatment of microbial keratitis, finding it comparably effective and associated with less toxicity (Pavesio et al., 1996).

Long-term Effects on Diffuse Panbronchiolitis : Ofloxacin has been shown to improve clinical parameters in cases of diffuse panbronchiolitis, including pulmonary function and reduced incidence of acute exacerbation (Sato et al., 1991).

Mechanism of Action

properties

IUPAC Name |

7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-SQUIKQQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)